Ethyl [(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a quinazoline core structure
Preparation Methods
The synthesis of ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the cyclohexyl and ethyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazoline core or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE can be compared with similar compounds such as other quinazoline derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
Quinazoline derivatives: Known for their diverse biological activities.
Cyclohexyl derivatives: Often studied for their stability and bioavailability.
Ethyl acetate derivatives: Commonly used in organic synthesis for their reactivity and versatility.
Properties
Molecular Formula |
C24H30N2O3S |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
ethyl 2-[(5-cyclohexyl-5-ethyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C24H30N2O3S/c1-3-24(17-11-6-5-7-12-17)14-16-10-8-9-13-18(16)21-20(24)22(28)26-23(25-21)30-15-19(27)29-4-2/h8-10,13,17H,3-7,11-12,14-15H2,1-2H3,(H,25,26,28) |
InChI Key |
GWJQEGOXVQKVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC(=O)OCC)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.